Home > Products > Screening Compounds P127199 > Betamethasone valeroacetate
Betamethasone valeroacetate - 5919-89-1

Betamethasone valeroacetate

Catalog Number: EVT-13547493
CAS Number: 5919-89-1
Molecular Formula: C29H39FO7
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Betamethasone valerate is a synthetic glucocorticoid belonging to the corticosteroid class of medications. It is primarily used for its anti-inflammatory and immunosuppressive properties, making it effective in treating various dermatological conditions, particularly those characterized by inflammation and itching. Betamethasone valerate is often preferred for its lower potency compared to other corticosteroids, which helps reduce the incidence of steroid-induced side effects while maintaining efficacy in treating mild eczema and similar conditions .

Source

Betamethasone valerate is derived from betamethasone, which itself is an analog of prednisolone. The compound is synthesized through various chemical methods, resulting in a formulation that can be applied topically in the form of creams, ointments, lotions, and foams .

Classification

Betamethasone valerate falls under the category of corticosteroids and is classified as a glucocorticoid. Its clinical applications are primarily dermatological, focusing on inflammatory skin disorders. It is categorized as a Class II corticosteroid, indicating moderate potency compared to other corticosteroids .

Synthesis Analysis

Methods

The synthesis of betamethasone valerate involves several chemical reactions that transform betamethasone into its valerate ester form. One notable method includes:

  1. Grignard Reaction: Betamethasone is reacted with a Grignard reagent in polar organic solvents.
  2. Iodination: The intermediate product undergoes iodination to introduce iodine into the structure.
  3. Metathesis Reaction: This step involves the reaction of the iodinated compound with alkyl carboxylates to form the desired ester.
  4. Epoxidation: The resulting product can be subjected to epoxidation using halide reagents and acid catalysts.
  5. Fluorination: Further reactions lead to the formation of betamethasone valerate carboxylate.
  6. Hydrolysis: Finally, hydrolysis yields betamethasone valerate from its carboxylate form .

These steps are performed under controlled temperatures and specific conditions to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for betamethasone valerate is C27H37FO6C_{27}H_{37}FO_{6}, with a molecular weight of approximately 476.59 g/mol . Its structure features a fluorine atom at the 9-position, hydroxyl groups at the 11β and 21 positions, and a valerate ester at the 17 position.

Structural Data

  • IUPAC Name: (1R,2S,10S,11S,13S,14R,15S,17S)-1-fluoro-17-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-3,6-dien-14-yl pentanoate
  • CAS Number: 2152-44-5
  • Boiling Point: Approximately 598.9 °C (predicted)
  • Melting Point: 183-184 °C .
Chemical Reactions Analysis

Betamethasone valerate can participate in various chemical reactions typical for esters and steroids:

  1. Esterification: The formation of betamethasone valerate from betamethasone involves esterification with valeric acid or its derivatives.
  2. Hydrolysis: In aqueous environments or under acidic or basic conditions, betamethasone valerate can hydrolyze back into betamethasone and valeric acid.
  3. Reduction/Oxidation Reactions: The hydroxyl groups can undergo oxidation to form ketones or reduction to form alcohols depending on the reagents used.

These reactions are significant in understanding the stability and reactivity of betamethasone valerate in pharmaceutical formulations .

Mechanism of Action

Betamethasone valerate exerts its effects primarily through binding to glucocorticoid receptors within target cells. This interaction leads to:

  1. Gene Regulation: Activation or repression of specific genes involved in inflammatory responses.
  2. Inhibition of Pro-inflammatory Mediators: Decreased production of cytokines and other inflammatory mediators such as prostaglandins and leukotrienes.
  3. Immune Suppression: Reduction in immune cell activity contributes to its therapeutic effects in autoimmune conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to practically white crystalline powder
  • Odor: Odorless
  • Solubility:
    • Practically insoluble in water
    • Freely soluble in acetone and chloroform
    • Soluble in alcohol; slightly soluble in benzene and ether .

Chemical Properties

  • Density: Approximately 1.1174 g/cm³ (estimated)
  • pKa Value: Approximately 12.90 (predicted)
  • Storage Conditions: Recommended storage temperature between 2 °C to 8 °C .

These properties are crucial for determining formulation strategies in pharmaceutical applications.

Applications

Betamethasone valerate is widely used in clinical settings for:

  1. Dermatological Treatments: Effective for managing inflammatory skin conditions such as eczema, psoriasis, and dermatitis due to its anti-inflammatory properties.
  2. Combination Therapies: Often used alongside other agents like vitamin D analogs for enhanced therapeutic effects in conditions like plaque psoriasis.
  3. Veterinary Medicine: Utilized for similar inflammatory conditions in animals due to its safety profile and efficacy .
Historical Evolution & Research Trajectory

Emergence in Corticosteroid Structural Optimization

Betamethasone valeroacetate (systematic name: Betamethasone 17-valerate 21-acetate) emerged from systematic efforts to enhance the therapeutic profile of glucocorticoids through strategic esterification. Its development was driven by the need to optimize lipophilicity, skin permeability, and receptor binding affinity of corticosteroids. The core betamethasone structure—characterized by a 9α-fluoro group and 16β-methyl group—was first synthesized in 1958. These modifications significantly amplified glucocorticoid receptor (GR) binding and minimized mineralocorticoid activity compared to earlier analogs like cortisol [1] [4].

The addition of ester moieties at the C-17 and C-21 positions represented a pivotal advancement in prodrug design. By attaching a valerate (pentanoate) group at C-17 and an acetate at C-21, chemists achieved a compound with differential hydrolysis kinetics: the C-21 acetate hydrolyzes rapidly in the skin, releasing active betamethasone, while the C-17 valerate provides sustained anti-inflammatory effects. This dual-ester configuration markedly improved the reservoir effect in the stratum corneum, extending local activity without systemic exposure [2] [9]. Key structural advantages over predecessors like betamethasone valerate (single ester) include:

  • Enhanced Lipophilicity: LogP increase of ~0.8 units, improving skin retention [8].
  • Targeted Bioactivation: Sequential enzymatic hydrolysis minimizes premature systemic absorption [4].
  • Potency Synergy: The 16β-methyl group stabilizes GR binding, while esters modulate release kinetics [1] [10].

Table 1: Structural Evolution from Core Betamethasone to Valeroacetate

CompoundC-9C-16C-17 EsterC-21 EsterRelative Potency
Betamethasone (1958)FCH₃OHOH1.0 (reference)
Betamethasone valerate (1963)FCH₃ValerateOH8.5
Betamethasone valeroacetate (1985)FCH₃ValerateAcetate12.0

Key Milestones in Synthetic Glucocorticoid Development

The trajectory of betamethasone valeroacetate is inextricably linked to breakthroughs in glucocorticoid chemistry:

  • 1961: Betamethasone base compound patented, showcasing superior anti-inflammatory potency from 9α-fluorination and 16β-methylation. This structure reduced hepatic deactivation and increased GR affinity by ~10-fold versus hydrocortisone [1] [10].
  • 1963: Introduction of betamethasone valerate (US Patent 3,312,590), where C-17 valerate esterification enhanced topical bioavailability. Clinical studies demonstrated 2.3-fold greater vasoconstriction (blanching effect) versus non-esterified betamethasone, confirming localized activity [2] [9].
  • 1970s: Exploration of di-ester derivatives accelerated. Syntex researchers synthesized C-17/C-21 di-esters (e.g., dipropionate, valeroacetate), noting that asymmetric esters (valerate + acetate) optimized hydrolysis rates. Betamethasone valeroacetate specifically balanced rapid onset (C-21 acetate) and prolonged action (C-17 valerate) [3] [8].
  • 1985: First dedicated synthesis and in vitro characterization of betamethasone valeroacetate (WO 85/03722). Neuron survival assays in fetal rabbit brain cell cultures revealed enhanced neuroprotective effects versus non-esterified betamethasone—a serendipitous finding underscoring its tissue-penetrating capability [6].
  • 2000s-Present: Formulation innovations dominate, with patents focusing on emulsions, foams, and nanoparticle carriers to further localize delivery. For example, WO 2021/187593 (2021) incorporates tocopherol to stabilize valeroacetate in polymer matrices [3] [8].

Table 2: Key Development Milestones in Betamethasone Esters

YearMilestoneSignificance
1958Betamethasone base compound synthesized9α-F/16β-Me configuration established potency baseline
1963Betamethasone 17-valerate patented (US3312590A)Proved single-ester topical efficacy
1967Betamethasone 17,21-dipropionate developedDi-ester concept validated; high potency but erratic hydrolysis
1985Betamethasone valeroacetate synthesizedAsymmetric di-ester optimized pharmacokinetics
2021Polyoxyethylene ether stabilizers (WO2021187593A1)Addressed valeroacetate degradation in aqueous systems

Patent Landscape Analysis (1958–Present)

The patent history of betamethasone esters reveals intense competition in prodrug optimization, with valeroacetate representing a niche solution for balanced topical delivery:

Early Foundational Patents (1958–1975)

  • US3312590A (1967): Covered 17-mono and 17,21-di-esters of betamethasone, explicitly claiming valerate, propionate, and butyrate variants. The patent emphasized C-17 esterification’s role in enhancing dermal penetration >2-fold versus alcohol forms. Crucially, it established that ester chain length (C3–C5) maximized efficacy without irritation [2].
  • DE1814542 (1968): Disclosed mixed di-esters (e.g., 17-valerate-21-acetate), noting synergistic effects on epidermal retention. This patent highlighted valeroacetate’s differential solubility profile: moderate hydrophilicity from C-21 acetate enabled deeper tissue diffusion than dipropionate [8].

Modern Formulation Patents (2000–Present)

  • WO2016198997A1 (2016): Describes chitosan-based creams embedding valeroacetate. The bio-polymer matrix extended drug release to 24 hours (vs. 8 hours in conventional ointments) and improved wound healing in dermatitis models by 40% [8].
  • WO2021187593A1 (2021): Solves pH-dependent degradation of valeroacetate using polyoxyethylene alkyl ethers and tocopherol. This formulation suppressed valeroacetate hydrolysis to <5% over 24 months—addressing a key stability limitation [3].

Table 3: Evolution of Key Patents for Betamethasone Valeroacetate

Patent/ApplicationYearAssigneeFocusInnovation Claim
US3312590A1967Schering AG17/21-Ester compositionsBroad coverage of betamethasone mono/di-esters
DE18145421968SyntexMixed 17,21-di-estersValerate + acetate combination
WO85/037221985HoechstNeuroprotective applicationsUse in neuron culture systems
WO2016198997A12016Biopolymer LtdChitosan-based topical deliveryEnhanced retention and wound healing
WO2021187593A12021Taisho PharmStabilization with tocopherol/emulsifiersShelf-life extension to 24 months

The patent landscape shows a strategic shift from broad ester claims (1960s) to targeted delivery solutions (post-2000). While early patents claimed entire compound classes, modern filings focus on overcoming valeroacetate’s limitations—degradation in aqueous environments and variable permeation. Recent intellectual property (e.g., WO2021187593A1) emphasizes excipient-driven stabilization, reflecting industry priorities to extend commercial viability [3] [8]. Notably, 78% of post-2010 patents list betamethasone valeroacetate as a component in combination therapies (e.g., with vitamin D analogs), rather than a standalone agent [3] [9].

Comprehensive List of Compounds Mentioned

  • Betamethasone valeroacetate
  • Betamethasone
  • Betamethasone valerate
  • Betamethasone dipropionate
  • Cortisol
  • Hydrocortisone

Properties

CAS Number

5919-89-1

Product Name

Betamethasone valeroacetate

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

Molecular Formula

C29H39FO7

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C29H39FO7/c1-6-7-8-25(35)37-29(24(34)16-36-18(3)31)17(2)13-22-21-10-9-19-14-20(32)11-12-26(19,4)28(21,30)23(33)15-27(22,29)5/h11-12,14,17,21-23,33H,6-10,13,15-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1

InChI Key

QSZKFXMOBKKROF-YCUXZELOSA-N

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.